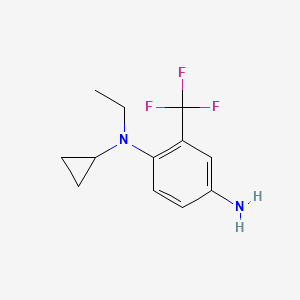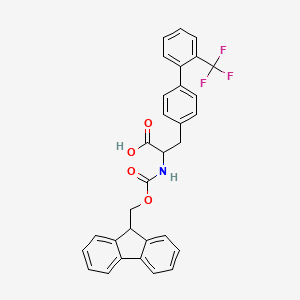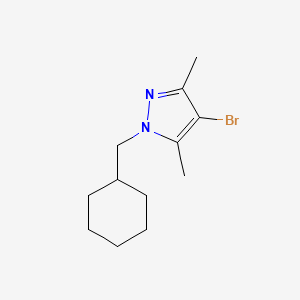![molecular formula C9H9FN2O B12084180 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)
1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzoimidazole family. This compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the seventh position, and a carbonyl group at the second position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions. The resulting intermediate is then cyclized to form the desired benzoimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions: 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom at the seventh position can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted benzoimidazole derivatives with various nucleophiles replacing the fluorine atom.
科学研究应用
1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling and proliferation. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets.
相似化合物的比较
1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzoimidazole derivatives, such as:
1-Methyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one: Fluorine atom at the fifth position instead of the seventh position.
1-Ethyl-7-chloro-1H-benzo[d]imidazol-2(3H)-one: Chlorine atom instead of fluorine at the seventh position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group and the fluorine atom at specific positions enhances its potential as a versatile compound for various applications.
属性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC 名称 |
3-ethyl-4-fluoro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI 键 |
UJKIMFFXDHUXCI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC=C2F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)




![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)




